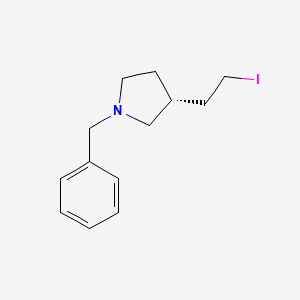
(R)-1-benzyl-3-(2-iodoethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-benzyl-3-(2-iodoethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the benzyl and iodoethyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-benzyl-3-(2-iodoethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Introduction of Iodoethyl Group: The iodoethyl group is introduced through the reaction of the pyrrolidine derivative with iodoethane under basic conditions.
Industrial Production Methods
Industrial production of ®-1-benzyl-3-(2-iodoethyl)pyrrolidine may involve large-scale batch or continuous flow processes. The key steps include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-benzyl-3-(2-iodoethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodoethyl group to ethyl or other reduced forms.
Substitution: The iodoethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution with amines may produce corresponding amine derivatives.
Aplicaciones Científicas De Investigación
®-1-benzyl-3-(2-iodoethyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-benzyl-3-(2-iodoethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The iodoethyl group can participate in nucleophilic substitution reactions, while the benzyl group can enhance the compound’s binding affinity to target molecules. The pyrrolidine ring provides structural stability and contributes to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
®-1-benzyl-3-(2-bromoethyl)pyrrolidine: Similar structure but with a bromoethyl group instead of an iodoethyl group.
®-1-benzyl-3-(2-chloroethyl)pyrrolidine: Similar structure but with a chloroethyl group instead of an iodoethyl group.
®-1-benzyl-3-(2-fluoroethyl)pyrrolidine: Similar structure but with a fluoroethyl group instead of an iodoethyl group.
Uniqueness
The presence of the iodoethyl group in ®-1-benzyl-3-(2-iodoethyl)pyrrolidine makes it unique due to the iodine atom’s larger size and higher reactivity compared to other halogens. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C13H18IN |
|---|---|
Peso molecular |
315.19 g/mol |
Nombre IUPAC |
(3R)-1-benzyl-3-(2-iodoethyl)pyrrolidine |
InChI |
InChI=1S/C13H18IN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |
Clave InChI |
RDNGYZZPFHTMLG-ZDUSSCGKSA-N |
SMILES isomérico |
C1CN(C[C@H]1CCI)CC2=CC=CC=C2 |
SMILES canónico |
C1CN(CC1CCI)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















